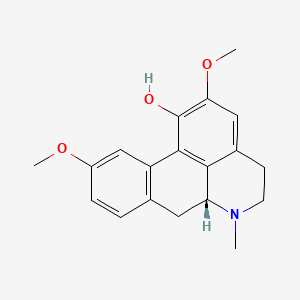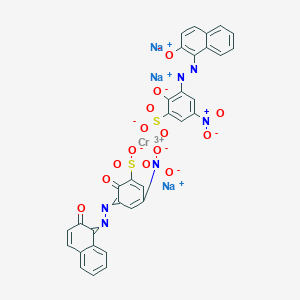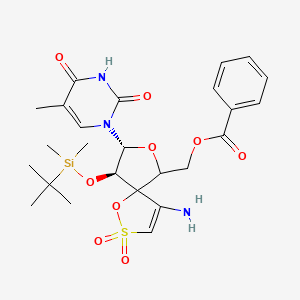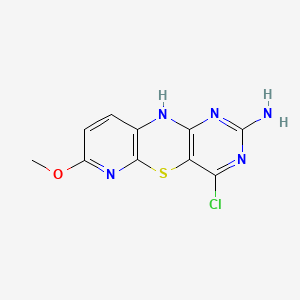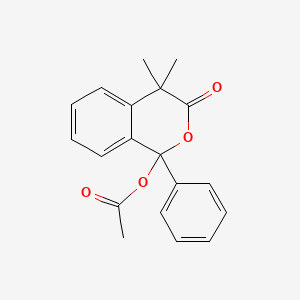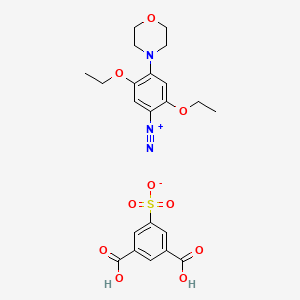
1,2-Dithiolo(3,4-b)pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dithiolo(3,4-b)pyridin-3-one is a heterocyclic compound that features a unique structure combining a dithiolane ring fused with a pyridine ringThe molecular formula of this compound is C6H3NOS2, and it has a molecular weight of 169.224 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The conventional method for preparing functionalized 1,2-Dithiolo(3,4-b)pyridines involves the Michael reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization by atmospheric oxygen . Another method includes the Knoevenagel condensation products of Meldrum’s acid and aromatic aldehydes reacting with dithiomalondianilide in the presence of triethylamine or N-methylmorpholine to form stable Michael adducts, which upon prolonged heating or alkylation in the presence of potassium hydroxide, form 1,2-Dithiolo(3,4-b)pyridines .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolo(3,4-b)pyridin-3-one are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
1,2-Dithiolo(3,4-b)pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dithiolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen is commonly used for oxidative cyclization.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological and chemical properties.
科学研究应用
1,2-Dithiolo(3,4-b)pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Dithiolo(3,4-b)pyridin-3-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring can participate in redox reactions, potentially affecting cellular processes. Its unique structure allows it to interact with biological molecules, leading to various biological effects .
相似化合物的比较
1,2-Dithiolo(3,4-b)pyridin-3-one can be compared with other similar compounds, such as:
- 1,2-Dithiolo(3,4-c)quinoline
- 1,2-Dithiolo(4,3-b)pyridine
These compounds share the dithiolane ring fused with different heterocyclic systems. The uniqueness of this compound lies in its specific fusion with the pyridine ring, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
65282-42-0 |
|---|---|
分子式 |
C6H3NOS2 |
分子量 |
169.2 g/mol |
IUPAC 名称 |
dithiolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3NOS2/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H |
InChI 键 |
ZFEQZSUEICITLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)SSC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


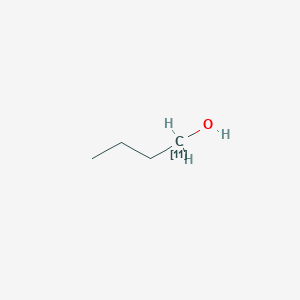
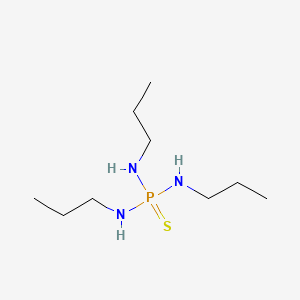
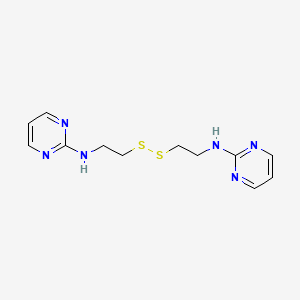
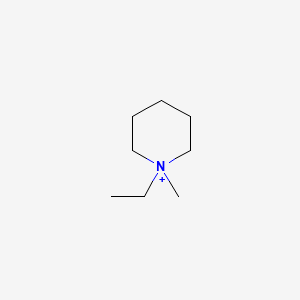
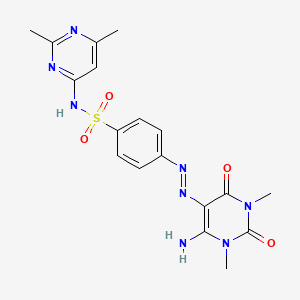
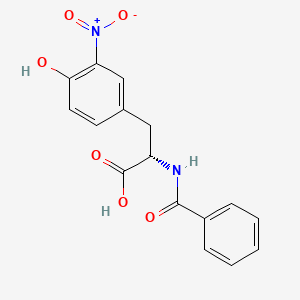
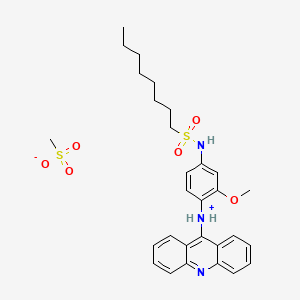
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
